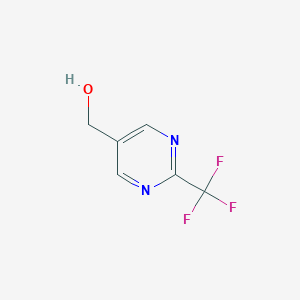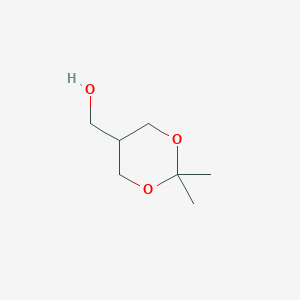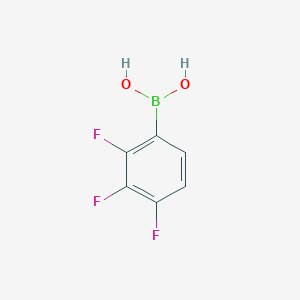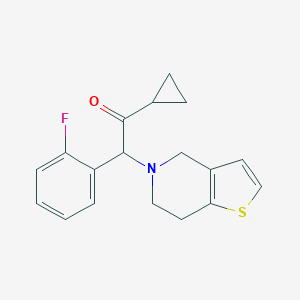
2-Desacetoxy Prasugrel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desacetoxy Prasugrel is a synthetic intermediate used in the preparation of Prasugrel, an antiplatelet agent. The compound is characterized by its molecular formula C18H18FNOS and a molecular weight of 315.41 g/mol . It is primarily utilized in the pharmaceutical industry for the synthesis of Prasugrel, which is used to prevent blood clots in patients with acute coronary syndrome.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Desacetoxy Prasugrel involves multiple steps, starting from readily available starting materials. One common route includes the reaction of cyclopropyl 2-fluorobenzyl ketone with a thienopyridine derivative under specific conditions to yield the desired product. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Desacetoxy Prasugrel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic compounds .
Applications De Recherche Scientifique
2-Desacetoxy Prasugrel has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of Prasugrel, aiding in the study of antiplatelet agents.
Biology: The compound is used in research to understand the biochemical pathways involved in platelet aggregation.
Medicine: It contributes to the development of therapeutic agents for preventing thrombotic events.
Mécanisme D'action
2-Desacetoxy Prasugrel itself does not exhibit pharmacological activity but is a precursor to Prasugrel. Prasugrel, once metabolized in the liver, irreversibly binds to the P2Y12 adenosine diphosphate receptor on platelets. This binding inhibits platelet aggregation, thereby preventing the formation of blood clots. The active metabolite of Prasugrel blocks the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is crucial for platelet aggregation .
Comparaison Avec Des Composés Similaires
Prasugrel: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticagrelor: A non-thienopyridine P2Y12 receptor antagonist with a reversible binding mechanism.
Uniqueness: 2-Desacetoxy Prasugrel is unique due to its specific role as an intermediate in the synthesis of Prasugrel. Unlike Clopidogrel and Ticagrelor, which are active drugs, this compound is not used directly as a therapeutic agent but is crucial for the production of Prasugrel .
Propriétés
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
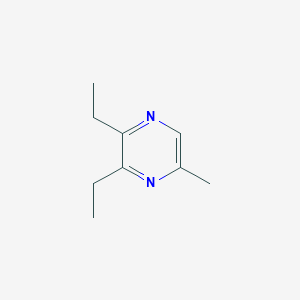
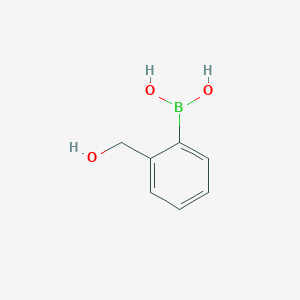
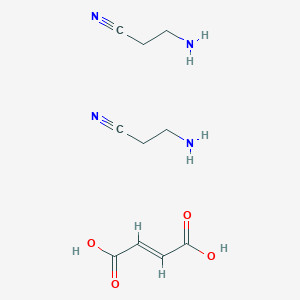
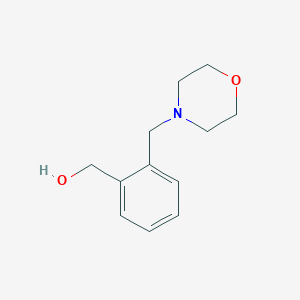
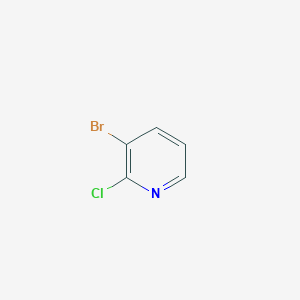
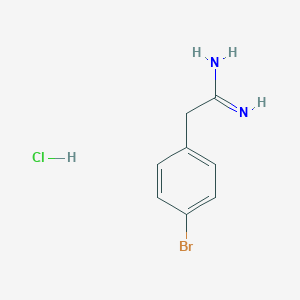
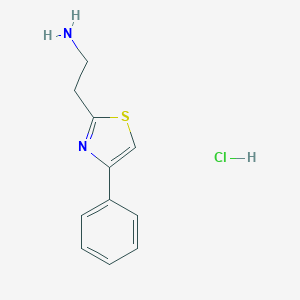
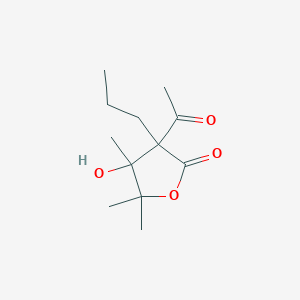
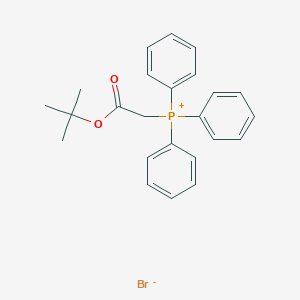
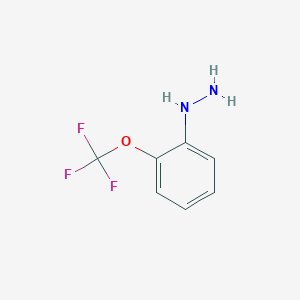
![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)
